Bromo(chloro)phenylthallane

Description

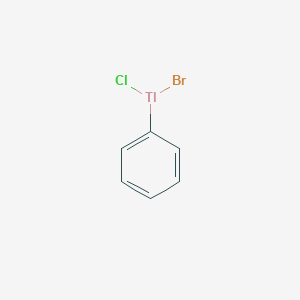

Structure

2D Structure

Properties

CAS No. |

61366-91-4 |

|---|---|

Molecular Formula |

C6H5BrClTl |

Molecular Weight |

396.84 g/mol |

IUPAC Name |

bromo-chloro-phenylthallane |

InChI |

InChI=1S/C6H5.BrH.ClH.Tl/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |

InChI Key |

VMRBEKVGJDWSJR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[Tl](Cl)Br |

Origin of Product |

United States |

Synthetic Strategies for Arylthallium Halides, with Emphasis on Bromo Chloro Phenylthallane Analogues

Electrophilic Aromatic Thallation as a Preeminent Synthetic Pathway

Electrophilic aromatic thallation stands out as a direct and widely utilized method for the synthesis of arylthallium compounds. This reaction involves the substitution of a hydrogen atom on an aromatic ring with a thallium(III) species, typically derived from a thallium(III) salt. The process is analogous to other electrophilic aromatic substitution reactions such as nitration and halogenation.

Thallium(III) trifluoroacetate (B77799) (TTFA) has emerged as a superior reagent for electrophilic aromatic thallation due to its high reactivity. The use of TTFA allows for the direct thallation of a wide range of aromatic substrates under relatively mild conditions. The resulting arylthallium ditrifluoroacetate intermediates are versatile precursors that can be subsequently converted to arylthallium dihalides.

The mechanism of electrophilic aromatic thallation is generally considered to be a typical electrophilic aromatic substitution process. It is proposed to proceed through the formation of a Wheland intermediate, also known as an arenium ion or a σ-complex. In this stepwise process, the thallium(III) electrophile attacks the π-electron system of the aromatic ring, leading to the formation of this cationic intermediate. Subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the arylthallium product. Kinetic studies have shown that aromatic thallation is a reversible reaction. It has also been observed that in some cases, the reaction may proceed through a competing single-electron transfer (SET) pathway, leading to radical intermediates, particularly with electron-rich aromatic substrates.

The position of thallation on the aromatic ring is governed by a combination of kinetic and thermodynamic factors. Under kinetic control, the reaction is often highly regioselective, with the position of substitution being influenced by both electronic and steric effects. For instance, in the thallation of toluene (B28343) with TTFA, a high preference for para-substitution is observed. This is attributed to the steric bulk of the thallium electrophile, which disfavors attack at the ortho position. However, in substrates containing a substituent capable of coordinating with the thallium reagent, ortho-thallation can become the dominant pathway due to intramolecular delivery of the electrophile. Under conditions of thermodynamic control, which typically involve longer reaction times or higher temperatures, isomerization of the initially formed arylthallium product can occur, often leading to the more sterically favored meta-isomer.

The outcome of electrophilic aromatic thallation is highly dependent on the reaction conditions, including the solvent, temperature, and reaction time. The choice of solvent can significantly influence the reactivity of the thallating agent and the stability of the intermediates. Trifluoroacetic acid is an effective solvent for thallation reactions using TTFA, as it is a weakly complexing and anhydrous acid. Other solvents, such as acetonitrile, can also be employed. Temperature and reaction time are critical parameters for controlling the kinetic versus thermodynamic product distribution. Shorter reaction times and lower temperatures favor the kinetically controlled product, while longer reaction times and elevated temperatures can lead to the thermodynamically more stable isomer through rearrangement.

Direct Thallation Protocols: Leveraging Thallium(III) Trifluoroacetate as a Key Reagent

Transmetallation Approaches in Organothallium Synthesis

Transmetallation provides an alternative and powerful route to organothallium compounds, including arylthallium halides. This method involves the transfer of an organic group from a more electropositive metal to a thallium(III) center. A variety of organometallic reagents can be employed as the source of the aryl group.

Common precursors for the transmetallation reaction include organoboron and organotin compounds. For example, arylboronic acids can react with thallium(III) salts to yield the corresponding arylthallium compounds. Similarly, arylstannanes can undergo transmetallation with thallium(III) halides. The driving force for these reactions is often the formation of a more stable organometallic species and a salt byproduct. This synthetic strategy is particularly useful for introducing aryl groups with specific substitution patterns that may not be readily accessible through direct thallation.

Interactive Data Table: Regioselectivity in the Thallation of Toluene

The following table summarizes the isomer distribution for the electrophilic thallation of toluene with thallium(III) trifluoroacetate in trifluoroacetic acid at 15°C.

| Isomer | Percentage |

| Ortho | 9.5% |

| Meta | 5.5% |

| Para | 85.0% |

Cross-Coupling Reactions Involving Organothallium Intermediates

Organothallium(III) compounds serve as versatile intermediates in cross-coupling reactions designed to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The general mechanism for many metal-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org In this catalytic cycle, an organometallic reagent (R-M) transfers its organic group to a transition metal catalyst, which then couples with another organic fragment. fiveable.me Arylthallium compounds can participate in this process, particularly in the transmetalation step, where the aryl group is transferred to another metal center, like palladium, before reductive elimination yields the coupled product. libretexts.org

Thallium(III) compounds are potent electrophiles capable of activating aromatic rings, which facilitates the formation of arylthallium intermediates. wikipedia.org A prominent method involves the direct thallation of arenes using thallium(III) trifluoroacetate, which produces an arylthallium(III) dicarboxylate. wikipedia.org These intermediates can then react with various nucleophiles to form new bonds. wikipedia.org

While not as common as palladium- or copper-catalyzed reactions, thallium-mediated processes offer alternative pathways for C-C bond formation. The arylthallium intermediates can undergo reactions that couple the aryl group to other organic fragments. For instance, the reaction of arylthallium dihalides with other organometallic reagents can lead to biaryl products, although these reactions are often stoichiometric rather than catalytic. The stability and reactivity of the arylthallium compound are crucial, with arylthallium dichlorides being relatively stable starting points for further transformations. wikipedia.org

A primary and highly effective route for synthesizing arylthallium halides is through transmetalation, involving the transfer of an aryl group from a more electropositive metal to a thallium(III) halide. thieme-connect.de Organolithium and Grignard reagents are ideal for this purpose due to their high reactivity and commercial availability. wikipedia.orgwikipedia.org

The reaction involves treating a thallium(III) halide, such as thallium(III) chloride (TlCl₃) or thallium(III) bromide (TlBr₃), with an aryl Grignard reagent (ArMgX) or an aryllithium reagent (ArLi). The aryl group, acting as a nucleophile, displaces one or more halide ions on the thallium center. For the synthesis of a monoarylthallium species like phenylthallium dichloride, careful control of stoichiometry is essential to prevent the formation of diarylthallium or triarylthallium species. wikipedia.org

For example, the reaction of phenyllithium (B1222949) with thallium(III) chloride can yield phenylthallium dichloride. thieme-connect.de Similarly, phenylmagnesium bromide reacts with thallium(III) halides to produce the corresponding phenylthallium dihalide. wikipedia.orgnih.gov This ligand transfer is a foundational step for accessing compounds like bromo(chloro)phenylthallane, as it provides the core phenylthallium dihalide structure which can then undergo further ligand exchange.

| Arylating Reagent | Thallium Halide Precursor | Primary Product | Reaction Type |

|---|---|---|---|

| Phenyllithium (C₆H₅Li) | Thallium(III) chloride (TlCl₃) | Phenylthallium dichloride (C₆H₅TlCl₂) | Transmetalation |

| Phenylmagnesium bromide (C₆H₅MgBr) | Thallium(III) chloride (TlCl₃) | Phenylthallium dichloride (C₆H₅TlCl₂) | Transmetalation |

| Phenyllithium (C₆H₅Li) | Thallium(III) bromide (TlBr₃) | Phenylthallium dibromide (C₆H₅TlBr₂) | Transmetalation |

| p-Tolylmagnesium bromide | Thallium(III) chloride (TlCl₃) | (p-Tolyl)thallium dichloride | Transmetalation |

Interconversion and Ligand Exchange Dynamics in Arylthallium Halide Systems

Arylthallium(III) dihalides are not static molecules in solution; they can participate in dynamic ligand exchange reactions. publish.csiro.auscirp.org This process is central to the formation of mixed-halide species such as this compound. Starting with a pure sample of phenylthallium dichloride, the introduction of a source of bromide ions (e.g., from another metal halide) can lead to an equilibrium mixture containing phenylthallium dibromide and the mixed-halide this compound.

The general equilibrium can be represented as: C₆H₅TlCl₂ + C₆H₅TlBr₂ ⇌ 2 C₆H₅Tl(Br)Cl

The stability of these mixed-halide complexes depends on various factors, including the solvent and the relative concentrations of the halide ions. osti.govresearchgate.net The Lewis acidic nature of the thallium(III) center facilitates these exchange processes. wikipedia.org This dynamic behavior is analogous to ligand exchange observed in other organometallic systems, such as those involving palladium(II) or other group 13 metals. researchgate.netnih.gov The ability to form these mixed-halide species is a key feature of organothallium(III) chemistry, allowing for fine-tuning of the reagent's reactivity and physical properties.

Alternative Synthetic Routes to Halogenated Arylthallium Compounds

Beyond the use of pre-formed organometallic reagents, alternative synthetic pathways exist for the preparation of arylthallium halides. These methods often involve the direct functionalization of aromatic precursors or the use of different oxidation states of thallium.

Oxidation of Thallium(I) Salts with Aryl Diazonium Tetrafluoroborate (B81430) Salts

Aryl diazonium salts are highly versatile reagents in organic synthesis, often serving as precursors to aryl radicals or aryl cations. researchgate.net One alternative route to arylthallium(III) compounds involves the oxidation of a stable thallium(I) salt, such as thallium(I) chloride or bromide, using an aryl diazonium tetrafluoroborate (ArN₂⁺BF₄⁻). researchgate.netyoutube.com

In this reaction, the aryl diazonium salt acts as an oxidizing agent, converting Tl(I) to Tl(III). Concurrently, the aryl group from the diazonium salt attaches to the thallium center, and halide ions from the thallium(I) salt or the reaction medium coordinate to form the final arylthallium(III) dihalide. This method avoids the need for highly reactive and moisture-sensitive Grignard or organolithium reagents. The reaction typically proceeds under mild conditions and offers a pathway to arylthallium compounds from readily available anilines, which are the precursors to diazonium salts. researchgate.netnih.gov

Utilization of Aryl Halide Precursors in Thallium Chemistry

Direct thallation of arenes using thallium(III) salts is a well-established method, particularly with electron-rich aromatic compounds. wikipedia.org However, the direct reaction with less reactive aryl halides, such as bromochlorobenzene, presents a greater challenge. The synthesis of a specifically substituted compound like (bromo,chloro-substituted phenyl)thallium dihalide would typically start from a corresponding substituted aryl halide.

While direct insertion of thallium into a carbon-halogen bond is not a common pathway, electrophilic thallation of a substituted arene like bromochlorobenzene is feasible, although it may lead to mixtures of isomers depending on the directing effects of the halogen substituents. The reaction is typically carried out with a highly electrophilic thallium(III) salt, such as thallium(III) trifluoroacetate, followed by halide exchange to install the desired chloride or bromide ligands. wikipedia.org This approach is valuable as it utilizes readily available aryl halide building blocks directly.

| Aryl Halide Precursor | Thallating Agent | Potential Intermediate Product | Notes |

|---|---|---|---|

| Benzene (B151609) | Tl(O₂CCF₃)₃ | Phenylthallium bis(trifluoroacetate) | Standard electrophilic thallation |

| Chlorobenzene (B131634) | Tl(O₂CCF₃)₃ | (Chlorophenyl)thallium bis(trifluoroacetate) | Yields a mixture of ortho, meta, and para isomers |

| Bromobenzene (B47551) | Tl(O₂CCF₃)₃ | (Bromophenyl)thallium bis(trifluoroacetate) | Yields a mixture of ortho, meta, and para isomers |

| 1-Bromo-3-chlorobenzene | Tl(O₂CCF₃)₃ | (Bromo,chloro-phenyl)thallium bis(trifluoroacetate) | Regioselectivity is influenced by both halogen substituents |

Reaction Pathways and Transformations of Arylthallium Halides

Fundamental Reactivity Patterns of Monoarylthallium Dihalides

The chemical behavior of monoarylthallium dihalides, such as phenylthallium dichloride and its mixed halide analogues, is governed by the interactions at the thallium metal center. These compounds are generally Lewis acidic and exhibit reactivity patterns involving the displacement or exchange of their halide ligands. wikipedia.org

The halide ligands on a monoarylthallium dihalide core are susceptible to displacement by various nucleophiles. wikipedia.org This reactivity stems from the electrophilic character of the thallium(III) center. The general reaction involves the treatment of an arylthallium dihalide with a nucleophile, leading to the substitution of one or both halide atoms. This process allows for the introduction of new functional groups onto the thallium atom, thereby modifying the compound's reactivity and solubility.

For instance, treatment with nucleophiles can displace the halide atom, a reaction that is fundamental to the subsequent transformations these organometallic reagents can undergo. wikipedia.org This ligand displacement is a key step in preparing various arylthallium derivatives with different properties and reactivities.

Phenylthallium dihalides can undergo substituent self-exchange, a process that can lead to an equilibrium mixture of different organothallium species. wikipedia.org This disproportionation or redistribution can result in the formation of thallium(III) halides and diphenylthallium halides from a monoarylthallium dihalide starting material. wikipedia.org

This equilibrium underscores the lability of the ligands attached to the thallium center. For a mixed halide species like bromo(chloro)phenylthallane, this dynamic process could lead to the formation of phenylthallium dibromide, phenylthallium dichloride, and other redistribution products in solution. The position of this equilibrium can be influenced by factors such as solvent and the relative concentrations of the species involved.

Applications in Carbon-Carbon Bond Forming Reactions

Arylthallium halides are valuable precursors for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. They serve as effective arylating agents in several important classes of reactions, including coupling, carbonylation, and cyclization processes.

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has variations that can be facilitated by thallium compounds. organic-chemistry.orgthermofisher.com Thallium derivatives can serve as one or both of the aryl components, expanding the scope of this classic transformation. In one novel approach, a thallium(I) phenolate (B1203915) acts as the nucleophile, while an arylthallium(III) bis-trifluoroacetate serves as the arylating component with the thallium(III) moiety acting as the leaving group. scielo.org.mx This process, conducted in the presence of cuprous bromide, yields diaryl ethers in good to excellent yields. scielo.org.mx

A related and significant application is the direct oxidative coupling of aromatic compounds to form biaryls using thallium(III) trifluoroacetate (B77799). acs.orgacs.org This reaction proceeds via an arylthallium intermediate, which then undergoes a coupling process to yield symmetrical or unsymmetrical biaryls. This method provides a regiospecific route to biaryl synthesis, which is a common structural motif in pharmaceuticals and natural products.

Organothallium compounds serve as effective reagents in carbonylation reactions, which introduce a carbonyl group into an organic molecule. These reactions are typically catalyzed by transition metals like palladium and proceed through a transmetalation step. organic-chemistry.org In this process, the aryl group from the arylthallium compound is transferred to the palladium catalyst. organic-chemistry.orgscispace.com

The general catalytic cycle for a palladium-catalyzed carbonylation involves several key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an organic halide or triflate.

CO Insertion : Carbon monoxide coordinates to the palladium(II) intermediate and inserts into the palladium-carbon bond to form an acyl-palladium complex. acs.org

Transmetalation : The arylthallium compound, such as this compound, transfers its phenyl group to the acyl-palladium complex, displacing a halide. organic-chemistry.orgscispace.com

Reductive Elimination : The two organic ligands on the palladium center (the acyl group and the transferred aryl group) couple and are eliminated from the metal, forming the final ketone product and regenerating the palladium(0) catalyst.

This methodology provides a powerful route for the synthesis of aryl ketones from simple aromatic precursors via their thallium derivatives. organic-chemistry.org

Thallium(III) salts, such as thallium(III) nitrate (B79036) (TTN) and thallium(III) trifluoroacetate (TTFA), are potent oxidizing agents that can mediate a variety of unique transformations, including oxidative rearrangements and cyclizations. researchgate.net

Oxidative Rearrangements: Thallium(III) reagents can induce skeletal rearrangements in certain organic substrates. For example, flavanones can undergo an oxidative rearrangement upon treatment with thallium(III) nitrate to yield isoflavones, a reaction that involves a 1,2-aryl migration. researchgate.net The reaction is believed to proceed through the formation of an organothallium intermediate, followed by the migration of the aryl group and concomitant reductive cleavage of the carbon-thallium bond. researchgate.net

Cyclization Reactions: The electrophilic nature of thallium(III) can be harnessed to initiate intramolecular cyclization reactions. Thallium(III) can activate a double or triple bond within a molecule, making it susceptible to attack by an internal nucleophile. This strategy has been employed to synthesize various heterocyclic compounds. For example, thallium(III)-mediated cyclization of allyl aryl ethers can produce chroman derivatives, which are important structural motifs in medicinal chemistry.

Transmetallation Reactions for the Synthesis of Other Organometallic Species

Transmetallation, a fundamental process in organometallic chemistry, involves the transfer of an organic group from one metal to another. In the context of arylthallium dihalides, this reaction pathway offers a potential route to synthesize other valuable organometallic reagents.

Organothallium to Organoboron Transmetallation in Synthetic Strategies

The conversion of arylthallium compounds to arylboron derivatives represents a theoretically viable, though not commonly employed, synthetic strategy. The vast utility of arylboronic acids and their esters in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, makes any novel synthetic route to these compounds an area of academic interest.

While the direct synthesis of arylthallium dichlorides from arylboronic acids and thallium(III) chloride is a known reaction, the reverse process—transmetallation from an arylthallium dihalide to a boron-containing reagent—is less documented. Conceptually, a compound like this compound could react with a suitable boron reagent, such as diborane (B8814927) or a borate (B1201080) ester, to yield a phenylboron species.

This transformation would involve the transfer of the phenyl group from the thallium(III) center to the boron atom. The feasibility and efficiency of such a reaction would depend on several factors, including the relative electrophilicity/nucleophilicity of the metal centers and the thermodynamics of the ligand exchange. Research in related areas has shown that transmetallation from organothallium compounds can occur with other metals, such as mercury. However, specific, high-yield protocols for the transmetallation to boron remain a niche area of investigation.

The primary challenge in developing such synthetic strategies is often the stability of the arylthallium dihalide starting materials and the potential for competing decomposition pathways under the conditions required for transmetallation.

Stability and Decomposition Pathways of Arylthallium Dihalides

Arylthallium(III) dihalides, including mixed halide species like this compound, are characterized by their limited stability, often undergoing decomposition through reductive elimination pathways. Understanding these decomposition routes is crucial for their handling, storage, and utilization as synthetic intermediates.

Halobenzene Elimination Tendencies and Product Profiles

The principal decomposition pathway for arylthallium dihalides is the reductive elimination of a halobenzene molecule, which results in the reduction of the thallium center from Tl(III) to Tl(I). In this process, the aryl group and one of the halide ligands are eliminated from the metal center, forming a new carbon-halogen bond.

For a generic phenylthallium dihalide, PhTlX₂, the decomposition can be represented as: PhTlX₂ → PhX + TlX

In the case of this compound, two potential products of this unimolecular decomposition are possible: bromobenzene (B47551) and chlorobenzene (B131634). The product profile is dictated by the relative propensity of the bromo and chloro ligands to be eliminated with the phenyl group. This reaction is essentially an intramolecular reductive elimination, a fundamental reaction type in organometallic chemistry. Studies on related organometallic complexes, for instance with gold(III), have shown that the selectivity of C-X reductive elimination can be strongly influenced by the nature of the halide.

Furthermore, external reagents can facilitate this decomposition. For example, the reaction of phenylthallium(III) compounds with copper(I) or copper(II) chlorides is known to produce chlorobenzene, suggesting that other metals can mediate the reductive elimination process.

Influence of Halogen Identity on Compound Lability and Storage Stability

Generally, the stability of phenylthallium dihalides decreases as the halogen becomes heavier. Phenylthallium dichloride is the most stable of the simple dihalides, while the corresponding diiodide is reportedly unknown, underscoring its extreme instability. The tendency to undergo reductive elimination of halobenzene increases significantly down the halogen group.

Interactive Data Table: Halogen Influence on Arylthallium Dihalide Stability

| Halide (X in PhTlX₂) | Relative Stability | Tendency for PhX Elimination |

| Chloride (Cl) | Highest | Lowest |

| Bromide (Br) | Intermediate | Intermediate |

| Iodide (I) | Lowest (Unknown) | Highest |

For a mixed halide compound like this compound, the stability is expected to be intermediate between that of phenylthallium dichloride and phenylthallium dibromide. The presence of the more strongly bonded chloride ligand likely imparts greater stability than the dibromo analogue. However, the weaker thallium-bromine bond provides a more facile pathway for the elimination of bromobenzene compared to the elimination of chlorobenzene from the dichloro species. This inherent lability necessitates careful handling and storage of such compounds, typically at low temperatures and in the absence of light, to prevent decomposition.

Advanced Characterization Techniques and Spectroscopic Analysis in Organothallium Research

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification and Metal-Ligand Bonding

The phenyl group gives rise to several characteristic absorptions:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

C-C stretching: In-ring carbon-carbon stretching vibrations result in a series of bands in the 1400-1600 cm⁻¹ region.

C-H bending: Out-of-plane ("oop") C-H bending vibrations are found in the 675-900 cm⁻¹ region and are diagnostic of the substitution pattern on the benzene (B151609) ring.

The most structurally informative vibrations for bromo(chloro)phenylthallane occur at low frequencies (below 600 cm⁻¹), in the far-infrared region of the spectrum. These absorptions are due to the stretching and bending modes of the heavy atom framework.

The key vibrational modes expected are:

ν(Tl-C): The thallium-carbon stretching vibration.

ν(Tl-Cl): The thallium-chlorine stretching vibration.

ν(Tl-Br): The thallium-bromine stretching vibration.

The frequencies of these vibrations are dependent on the bond strength and the reduced mass of the atoms involved. As bromine is heavier than chlorine, the ν(Tl-Br) stretch is expected to occur at a lower frequency than the ν(Tl-Cl) stretch. These absorptions provide direct evidence for the presence of the respective thallium-halogen and thallium-carbon bonds in the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond Type |

| ν(Tl-C) | 450 - 550 | Metal-Aryl |

| ν(Tl-Cl) | 300 - 380 | Metal-Halogen |

| ν(Tl-Br) | 200 - 260 | Metal-Halogen |

Table 3: Characteristic Far-Infrared Absorptions for Phenylthallium Halide Systems.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of organometallic compounds. For a hypothetical analysis of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. Due to the isotopic distribution of thallium (²⁰³Tl and ²⁰⁵Tl), bromine (⁷⁹Br and ⁸¹Br), and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region would present a complex isotopic pattern.

The fragmentation of this compound under mass spectrometry conditions would likely proceed through the cleavage of the thallium-carbon and thallium-halogen bonds. The expected fragmentation pattern would involve the loss of the phenyl group, the bromine atom, or the chlorine atom from the parent molecule.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Fragment | Description |

| [C₆H₅TlBrCl]⁺ | Molecular Ion |

| [C₆H₅TlCl]⁺ | Loss of Bromine |

| [C₆H₅TlBr]⁺ | Loss of Chlorine |

| [TlBrCl]⁺ | Loss of Phenyl group |

| [C₆H₅Tl]⁺ | Loss of Bromine and Chlorine |

| [TlCl]⁺ | Further Fragmentation |

| [TlBr]⁺ | Further Fragmentation |

| [C₆H₅]⁺ | Phenyl Cation |

| [Tl]⁺ | Thallium Ion |

X-ray Diffraction Studies for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Definitive Molecular Architectures

Single crystal X-ray diffraction analysis would be indispensable for unambiguously determining the molecular structure of this compound. This technique would reveal the coordination geometry around the thallium center and the precise arrangement of the phenyl, bromo, and chloro substituents. It is anticipated that the thallium atom would adopt a geometry that accommodates the steric and electronic influences of its substituents.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) would serve as a valuable tool for confirming the crystalline phase of a bulk sample of this compound and for assessing its purity. The resulting diffraction pattern, a fingerprint of the crystalline solid, could be used for routine identification and to detect the presence of any crystalline impurities.

Future Directions and Emerging Research Avenues in Arylthallium Halide Chemistry

Development of Novel Synthetic Methodologies for Halogenated Arylthallium Compounds with Enhanced Efficiency

The traditional synthesis of arylthallium halides often involves electrophilic aromatic thallation, a process that can be effective but may lack in atom economy and sometimes requires harsh conditions acs.org. Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

Key Research Thrusts:

Greener Synthesis: A significant push is towards adopting principles of green chemistry. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the design of atom-economical pathways that minimize waste ijrpr.com. Methodologies that avoid toxic solvents and reagents are of paramount importance.

Catalytic Approaches: The development of catalytic methods for the synthesis of halogenated arylthallium compounds is a primary goal. This could involve transition-metal-catalyzed C-H activation/thallation, offering improved regioselectivity and functional group tolerance compared to classical electrophilic substitution.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for thallation reactions. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and purities.

Direct Halogenation Strategies: Investigating novel methods for the direct and selective introduction of different halogen atoms (e.g., bromine and chlorine) onto a pre-formed arylthallium core is a promising avenue. This would allow for the modular synthesis of mixed-halide species like bromo(chloro)phenylthallane from a common precursor.

Table 1: Comparison of Synthetic Methodologies for Arylthallium Halides

| Methodology | Advantages | Disadvantages | Future Outlook |

|---|---|---|---|

| Classical Electrophilic Thallation | Well-established, straightforward for some substrates. | Often requires stoichiometric amounts of toxic thallium salts, may lack regioselectivity. | Improvement through milder reagents and reaction conditions. |

| Catalytic C-H Thallation | Potentially higher selectivity and efficiency, better atom economy. | Catalyst development is challenging, limited examples currently exist. | Design of novel ligands and catalytic systems to control reactivity and selectivity. |

| Halogen Exchange Reactions | Allows for the synthesis of mixed-halide compounds. | Can be equilibrium-limited, may require specific precursors. | Development of novel halogen exchange reagents and conditions for efficient conversion nih.gov. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scalability can be a challenge, requires specialized equipment. | Optimization of reaction parameters for a wider range of substrates. |

Exploration of Catalytic Applications of Arylthallium Halides in Organic Transformations

While arylthallium compounds are well-known as synthetic intermediates, their direct application as catalysts in organic transformations is an underexplored frontier. The unique electronic properties of the thallium center, influenced by the attached aryl and halide groups, could be harnessed for catalysis.

Potential Catalytic Roles:

Cross-Coupling Reactions: Arylthallium halides could potentially serve as precursors or catalysts in cross-coupling reactions. Their reactivity could be tuned by the halide ligands to participate in transmetalation steps with other organometallic reagents. Research into copper- and nickel-catalyzed reactions of aryl halides provides a conceptual framework for exploring similar reactivity with arylthallium compounds mdpi.comnih.gov.

Lewis Acid Catalysis: The thallium(III) center in arylthallium dihalides is a Lewis acid and could be employed to catalyze a variety of organic reactions, such as Diels-Alder, Friedel-Crafts, or Mukaiyama aldol reactions. The steric and electronic properties of the aryl and halide substituents would allow for the fine-tuning of the catalyst's activity and selectivity.

Oxidative Addition/Reductive Elimination Cycles: Investigating the ability of arylthallium halides to undergo oxidative addition and reductive elimination is crucial for their potential application in catalytic cycles. This could open doors to new types of carbon-carbon and carbon-heteroatom bond-forming reactions.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights into Thallium Reactivity

A fundamental understanding of the structure, bonding, and reaction mechanisms of arylthallium halides is essential for the rational design of new synthetic methods and applications. The integration of advanced spectroscopic techniques and computational modeling is poised to provide unprecedented insights.

Methodological Advances:

High-Resolution Spectroscopy: The use of advanced NMR techniques, such as solid-state NMR and 2D correlation spectroscopy, can provide detailed information about the structure and dynamics of these compounds in solution and the solid state.

X-ray Absorption Spectroscopy (XAS): XAS can probe the local electronic and geometric structure around the thallium atom, providing valuable data on oxidation states and coordination environments during a chemical reaction.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the nature of the carbon-thallium bond nih.gov. Future work will likely involve more sophisticated computational models that can accurately predict the reactivity of complex halogenated arylthallium compounds and guide experimental efforts researchgate.net.

Table 2: Advanced Techniques for Characterizing Arylthallium Halides

| Technique | Information Gained | Future Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction pathways, spectroscopic parameters. nih.govresearchgate.net | Predicting reactivity and selectivity of new arylthallium reagents and catalysts. |

| 2D NMR Spectroscopy | Through-bond and through-space correlations between nuclei. | Elucidating complex structures and intermolecular interactions in solution. |

| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. | Correlating solid-state structure with reactivity and physical properties. |

| Mass Spectrometry (e.g., ESI-MS) | Molecular weight and fragmentation patterns. | Identifying reaction intermediates and characterizing new compounds. |

Interdisciplinary Research Integrating Halogenated Organothallium Species into Novel Materials Science or Niche Synthetic Applications

The unique properties of heavy elements like thallium suggest that halogenated organothallium compounds could find applications beyond traditional organic synthesis. Interdisciplinary collaborations will be key to unlocking their potential in materials science and other specialized areas.

Emerging Interdisciplinary Frontiers:

Materials for Optoelectronics: Thallium-containing materials have shown promise in electronics and optics rsc.org. The incorporation of specifically functionalized halogenated arylthallium units into polymers or molecular crystals could lead to new materials with interesting photophysical properties, such as phosphorescence or nonlinear optical activity. The broader research into metal halides for optoelectronics can provide inspiration for this field rsc.org.

Dopants in Semiconductor Materials: The heavy atom and unique electronic configuration of thallium could make its organometallic derivatives suitable as dopants in organic or inorganic semiconductors, potentially altering their conductivity and charge transport properties.

Precursors for Nanomaterials: Halogenated arylthallium compounds could serve as single-source precursors for the synthesis of thallium-containing nanoparticles or thin films. The halide ligands could play a role in controlling the growth and morphology of the resulting nanomaterials nih.gov.

Specialized Reagents in Complex Molecule Synthesis: In niche synthetic applications, the unique reactivity of compounds like this compound might enable transformations that are difficult to achieve with other reagents. This includes highly selective arylations or the introduction of specific isotopic labels for mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.